An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline
An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-(4-Ethylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry and drug development.
Core Chemical Properties
4-(4-Ethylpiperazin-1-yl)aniline, also known by its CAS Number 115619-01-7, is an aromatic amine featuring a piperazine moiety.[1] Its structural characteristics make it a valuable building block in the synthesis of pharmacologically active molecules.
Physicochemical Data
The key physicochemical properties of 4-(4-Ethylpiperazin-1-yl)aniline are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | PubChem[1] |
| Molecular Weight | 205.30 g/mol | PubChem[1] |
| CAS Number | 115619-01-7 | PubChem[1] |
| IUPAC Name | 4-(4-ethylpiperazin-1-yl)aniline | PubChem[1] |
| Melting Point | 76-78 °C | ChemicalBook |
| Boiling Point (Predicted) | 364.4 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.065 ± 0.06 g/cm³ | ChemicalBook |
| Topological Polar Surface Area | 32.5 Ų | PubChem[1] |
| XLogP3 (Computed) | 1.5 | PubChem[1] |
| SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)N | PubChem[1] |
| InChIKey | KEPUOYACJXZYTQ-UHFFFAOYSA-N | PubChem[1] |
Solubility and Stability
Spectral Data
Detailed experimental spectral data for 4-(4-Ethylpiperazin-1-yl)aniline is not widely published. However, spectral data for the closely related analogue, 4-(4-Methylpiperazin-1-yl)aniline , is available and can serve as a reference for structural confirmation.[2] For definitive characterization, it is recommended to acquire 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra for the specific compound.
Experimental Protocols
Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline
A common and effective method for the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline is through the catalytic reduction of its nitro precursor, 1-ethyl-4-(4-nitrophenyl)piperazine.[3]
Reaction Scheme:
Caption: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline.
Materials:
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1-Ethyl-4-(4-nitrophenyl)piperazine
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10% Palladium on carbon (Pd/C) catalyst
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Ethanol (EtOH)
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Hydrogen (H₂) gas
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Diatomaceous earth (e.g., Celite®)
Procedure:
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Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (1 equivalent) in ethanol in a reaction vessel suitable for hydrogenation.
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Carefully add the 10% Pd/C catalyst to the solution (a typical catalytic amount is ~2.5-5% by weight of the starting material).
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Seal the reaction vessel and purge it with hydrogen gas.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 9 hours.[3]
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude 4-(4-ethyl-1-piperazinyl)aniline.
Purification Protocol
Further purification of the crude product is typically achieved by column chromatography.
Materials:
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Silica gel (200-300 mesh)
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)
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Glass column and other standard chromatography equipment
Procedure:
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Prepare a silica gel slurry in the initial, low-polarity eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(4-Ethylpiperazin-1-yl)aniline.
Biological Relevance and Drug Development
The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of phenylpiperazine are investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]
Interaction with Cytochrome P450 3A4 (CYP3A4)
4-(4-Ethylpiperazin-1-yl)aniline (ligand ID: VYU) has been identified as a ligand in the crystal structure of Cytochrome P450 3A4 (CYP3A4) (PDB ID: 7FN9).[1] CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative metabolism of a vast number of pharmaceuticals.
The interaction of small molecules with CYP3A4 is of paramount importance in drug development for several reasons:
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Metabolic Stability: The rate at which a compound is metabolized by CYP3A4 influences its pharmacokinetic profile, including its half-life and bioavailability.
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Drug-Drug Interactions: Inhibition or induction of CYP3A4 by one drug can alter the metabolism of co-administered drugs, potentially leading to toxicity or loss of efficacy.
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Pharmacoenhancement: Intentional inhibition of CYP3A4 is a strategy used to "boost" the concentration of other drugs, as seen with ritonavir in HIV therapy.
The determination of the crystal structure of CYP3A4 in complex with 4-(4-Ethylpiperazin-1-yl)aniline provides a detailed, atomic-level view of how this chemical scaffold binds to the active site of the enzyme. This information is invaluable for the rational design of new drug candidates with optimized metabolic profiles or for developing specific CYP3A4 inhibitors.
Role in Drug Metabolism Pathway
The workflow below illustrates the central role of CYP3A4 in Phase I drug metabolism, the process in which 4-(4-Ethylpiperazin-1-yl)aniline is involved as a ligand.
Caption: Role of CYP3A4 in Drug Metabolism and Ligand Interaction.
Safety and Handling
4-(4-Ethylpiperazin-1-yl)aniline is classified as harmful and an irritant.[1]
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.
-
Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.
In case of exposure, follow standard first-aid procedures:
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Inhalation: Move to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse with pure water for at least 15 minutes.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek immediate medical attention in all cases of significant exposure.
Conclusion
4-(4-Ethylpiperazin-1-yl)aniline is a compound with significant relevance to the field of drug development, primarily due to its interaction with the key metabolic enzyme CYP3A4. The availability of its crystal structure in complex with this enzyme provides a powerful tool for designing molecules with tailored pharmacokinetic properties. The synthesis protocol outlined, based on the reduction of a nitro-precursor, offers a reliable route to access this valuable research chemical. As with any active chemical agent, appropriate safety precautions must be observed during its handling and use.
References
- 1. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Ethylpiperazin-1-ly)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. revroum.lew.ro [revroum.lew.ro]
